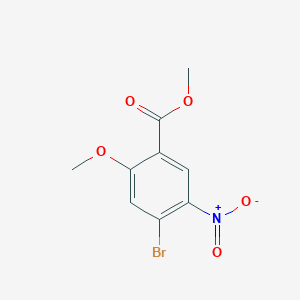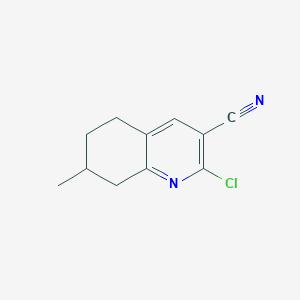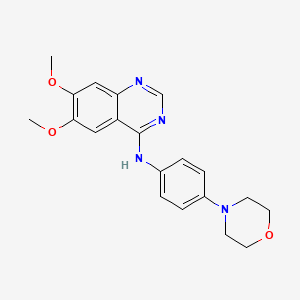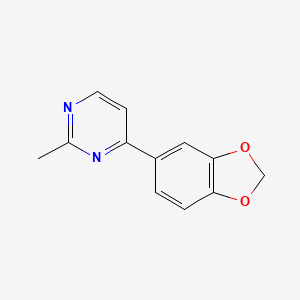![molecular formula C17H12F3N3O2S B2491314 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl nicotinate CAS No. 1421455-89-1](/img/structure/B2491314.png)
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl nicotinate is a useful research compound. Its molecular formula is C17H12F3N3O2S and its molecular weight is 379.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Pharmacological Study
Research has been conducted on the synthesis and pharmacological evaluation of compounds derived from nicotinate and thiazole structures. These studies include the synthesis of thiazolidinones and azetidinones with potential antimicrobial, antitubercular, and antifungal activities (Dave et al., 2007), (Mistry & Desai, 2006). These findings suggest a potential for the development of new therapeutic agents based on the modification of nicotinate and thiazole moieties.
Antimicrobial and Antifungal Activities
Another avenue of research involves the development of new 4-thiazolidinones and 2-azetidinones bearing benzo(b)thiophene nuclei, investigated for their antimicrobial and antitubercular properties (Thaker et al., 2003). This research highlights the therapeutic potential of these compounds in treating infectious diseases.
Corrosion Inhibition
Further extending the application of thiazole derivatives, studies have explored their use as corrosion inhibitors for oil-well tubular steel in acidic environments (Yadav et al., 2015). This illustrates the versatility of thiazole-based compounds beyond pharmacological applications, showcasing their utility in industrial settings.
Antiproliferative and Apoptosis-Inducing Agents
Moreover, research on 2-(3-aminophenyl)-benzothiazole derivatives has revealed significant antiproliferative activity against various human cancer cell lines, indicating potential as cancer therapeutic agents (Zhang et al., 2018). This line of study opens new possibilities for the design of anticancer drugs based on the structural motifs of benzothiazoles and nicotinamides.
Mécanisme D'action
Target of Action
The primary targets of the compound “1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl nicotinate” are currently unknown. The compound belongs to the class of benzo[d]thiazol derivatives, which have been shown to exhibit diverse biological activities . .
Mode of Action
The mode of action of this compound is not well-documented. As a derivative of benzo[d]thiazol, it may share similar mechanisms with other compounds in this class. Some benzo[d]thiazol derivatives have been reported to show significant analgesic and anti-inflammatory activities . .
Biochemical Pathways
Given the reported analgesic and anti-inflammatory activities of some benzo[d]thiazol derivatives , it is possible that this compound may influence pathways related to pain perception and inflammation.
Result of Action
As mentioned earlier, some benzo[d]thiazol derivatives have been reported to exhibit analgesic and anti-inflammatory activities . If this compound shares similar activities, it may result in the reduction of pain and inflammation at the molecular and cellular levels.
Analyse Biochimique
Biochemical Properties
The biochemical properties of 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl nicotinate are not well-studied. Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The cellular effects of this compound are currently unknown. Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Studies on related thiazole derivatives suggest that these compounds can have long-term effects on cellular function .
Metabolic Pathways
The metabolic pathways involving this compound are not well-known. Thiazole derivatives are known to interact with various enzymes and cofactors , suggesting that they could be involved in multiple metabolic pathways.
Propriétés
IUPAC Name |
[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl] pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S/c18-17(19,20)12-4-1-5-13-14(12)22-16(26-13)23-8-11(9-23)25-15(24)10-3-2-6-21-7-10/h1-7,11H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOXBKQJOBGBDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)OC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal hydrazone](/img/structure/B2491232.png)
![Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d][1,2,3]triazine-6-carboxylate](/img/structure/B2491233.png)

![N-(3,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2491236.png)
![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylethenesulfonamide](/img/structure/B2491237.png)
![[Dimethyl(oxo)-lambda6-sulfanylidene]urea](/img/structure/B2491239.png)
![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2491242.png)
![2-Chloro-N-[2-[4-(trifluoromethyl)phenyl]cyclopentyl]acetamide](/img/structure/B2491245.png)
![3,4-dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2491246.png)

![N-(2,4-dimethoxybenzyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B2491248.png)



